Basic blue 41
Overview
Description
Synthesis Analysis
Basic Blue 41's synthesis involves complex chemical reactions, including the use of catalysts such as TiO2 nanoparticles to assist in the degradation processes. The synthesis often aims at enhancing its color properties and stability for industrial applications. Studies have shown that the sonolysis of Basic Blue 41 in aqueous solutions can be efficiently assisted by nanoTiO2 and H2O2, indicating a significant role of catalytic processes in its degradation and synthesis (Abbasi & Asl, 2008).
Molecular Structure Analysis
The molecular structure of Basic Blue 41 features complex arrangements of nitrogen atoms and aromatic groups, which are responsible for its vibrant coloration. During degradation processes, these groups are converted into various compounds, demonstrating the dye's structural complexity and reactivity (Abbasi & Asl, 2008).
Chemical Reactions and Properties
Basic Blue 41 undergoes various chemical reactions, including photocatalytic degradation and adsorption. The presence of nanoporous materials like silica can significantly enhance the removal of Basic Blue 41 from aqueous solutions, showcasing its reactivity and the potential for environmental remediation techniques (Zarezadeh-Mehrizi & Badiei, 2014).
Physical Properties Analysis
The physical properties of Basic Blue 41, such as its solubility in water and interaction with light, are crucial for its application in dyeing processes. The dye's adsorption characteristics, including kinetics and capacity, have been extensively studied, revealing its high adsorption capacity and the influence of parameters like pH and initial dye concentration on its removal efficiency (Zarezadeh-Mehrizi & Badiei, 2014).
Chemical Properties Analysis
Basic Blue 41's chemical properties, including its reactivity with various substances and its degradation under different conditions, have been the subject of significant research. The dye's interactions with catalysts, such as TiO2 nanoparticles, and its degradation into non-toxic end products under ultrasonic irradiation highlight its complex chemical behavior and the potential for sustainable disposal and treatment methods (Abbasi & Asl, 2008).
Scientific Research Applications
Wastewater Treatment
Basic Blue 41 (BB 41) has been extensively studied for its removal from aqueous solutions, particularly in wastewater treatment. A study by Atar and Olgun (2009) explored the sorption of BB 41 onto boron waste, finding that BB 41 adsorption was well described by the Temkin isotherm and followed pseudo-second-order kinetics, indicating its potential as a low-cost adsorbent in wastewater treatment (Atar & Olgun, 2009). Additionally, Kooli et al. (2015) modified brick waste to enhance its capacity to remove BB 41 from solutions, with the modified brick waste showing improved adsorption capacity (Kooli et al., 2015).
Photocatalytic Degradation
Photocatalytic degradation of BB 41 using various catalysts has been a focus of several studies. Pourahmad, Sohrabnezhad, and Radaee (2010) investigated the degradation of BB 41 using CoS/nanoAlMCM-41 as a catalyst under visible light, revealing the effectiveness of this method (Pourahmad, Sohrabnezhad, & Radaee, 2010). Similarly, Abbasi and Asl (2008) studied the sonochemical degradation of BB 41 assisted by TiO2 nanoparticles and H2O2, showing that this method led to the conversion of nitrogen atoms and aromatic groups in BB 41 to non-toxic end products (Abbasi & Asl, 2008).
Biosorption and Biodegradation
The biosorption and biodegradation of BB 41 have also been explored. Atar, Olgun, and Çolak (2008) conducted thermodynamic, kinetic, and equilibrium studies on the biosorption of BB 41 using Bacillus macerans, finding an adsorption capacity of 89.2 mg/g and confirming the process to be spontaneous and exothermic (Atar, Olgun, & Çolak, 2008).
Dyeing Processes
BB 41 has been used as a dye for blood and bone marrow cells, offering an alternative to conventional panoptic staining mixtures. Kass (1988) highlighted that BB 41 provided clear and well-delineated details of nuclear and cytoplasmic structures in blood and bone marrow cells (Kass, 1988).
Safety And Hazards
Future Directions
Basic Blue 41 has been used in various studies, particularly focusing on its removal from aqueous solutions . These studies suggest potential future directions for research and applications involving this dye.
Relevant Papers The papers retrieved discuss various aspects of Basic Blue 41, including its removal from aqueous solutions and its physical and chemical properties . These papers provide valuable insights into the characteristics and applications of Basic Blue 41.
properties
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O2S.CH4O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFGBJTSNWTDT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051624 | |
Record name | C.I. Basic Blue 41 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Basic blue 41 | |
CAS RN |
12270-13-2 | |
Record name | Basic Blue 41 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12270-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic blue 41 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012270132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Basic Blue 41 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BLUE 41 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ECX0J387P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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